4-[(4-methoxyphenyl)carbonothioyl]-2,6-dimethylmorpholine
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Overview
Description
4-[(4-methoxyphenyl)carbonothioyl]-2,6-dimethylmorpholine, also known as Methylthiofenmorpholine, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the thioamide family and has been shown to have interesting biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-[(4-methoxyphenyl)carbonothioyl]-2,6-dimethylmorpholine is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has interesting biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(4-methoxyphenyl)carbonothioyl]-2,6-dimethylmorpholine in lab experiments is its availability. The synthesis method has been optimized for large-scale production, making this compound readily available for scientific research. Additionally, it has been shown to have interesting biochemical and physiological effects, making it a promising candidate for further study. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of 4-[(4-methoxyphenyl)carbonothioyl]-2,6-dimethylmorpholine. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety. Another area of interest is its potential use as an anti-inflammatory or antioxidant agent. Further studies are needed to fully understand its effects in these areas. Additionally, studies could be conducted to investigate its potential use in other areas, such as neurodegenerative diseases or infectious diseases.
Synthesis Methods
The synthesis of 4-[(4-methoxyphenyl)carbonothioyl]-2,6-dimethylmorpholine involves the reaction of 4-methoxybenzoyl isothiocyanate with 2,6-dimethylmorpholine in the presence of a base. The reaction yields the desired product in good yield and purity. The synthesis method has been optimized for large-scale production, making this compound readily available for scientific research.
Scientific Research Applications
4-[(4-methoxyphenyl)carbonothioyl]-2,6-dimethylmorpholine has been studied for its potential use in various scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound has anti-tumor activity against various cancer cell lines. It has also been shown to inhibit the growth of cancer cells in vivo.
properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(4-methoxyphenyl)methanethione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-10-8-15(9-11(2)17-10)14(18)12-4-6-13(16-3)7-5-12/h4-7,10-11H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYMHXIOMSGULK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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